4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(ethylsulfonyl)thiazole
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Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE is a complex organic compound with a molecular formula of C18H23ClN2O4S3 and a molecular weight of 463.04 . This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and sulfonyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The thiazole and piperidine rings contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE include:
2-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE: This compound shares a similar thiazole and sulfonyl structure but differs in the presence of a tetrahydroisoquinoline ring.
1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE: This compound is closely related but has a different substitution pattern on the piperidine ring.
The uniqueness of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23ClN2O4S3 |
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Molecular Weight |
463.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-ethylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C18H23ClN2O4S3/c1-4-27(22,23)18-20-16(28(24,25)15-7-5-14(19)6-8-15)17(26-18)21-10-12(2)9-13(3)11-21/h5-8,12-13H,4,9-11H2,1-3H3 |
InChI Key |
QEYAKIBYIDXJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CC(CC(C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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